Cas no 3308-51-8 (Acyclophosphamide)

Acyclophosphamide structure
Acyclophosphamide structure
Product Name:Acyclophosphamide
CAS No:3308-51-8
Molecular Formula:C7H17N2O3PCl2
Molecular Weight:279.10128
CID:917583
PubChem ID:99343

Acyclophosphamide Properties

Names and Identifiers

    • Phosphoramidic Acid, N,n-bis(2-chloroethyl)-o-(3-aminopropyl)-, Inner Salt
    • Bis-(2-chlorethyl)-amidophosphorsaeure-(3-aminopropylester)
    • Cytoxyl amine
    • N,N-Bis(2-chloroethyl)amidophosphoric acid 3-aminopropyl ester
    • N,N-Bis(2-chloroethyl)phosporamidic acid hydrogen (3-aminopropyl) ester
    • Phosphorsaeure-(3-amino-propylester)-[bis-(2-chlor-ethyl)-amid]
    • Phosphorsaeure-(3-amino-propylester)-< bis-(2-chlor-ethyl)-amid>
    • 3308-51-8
    • Cytoxylamine
    • NSC218413
    • N,N-Bis(2-chloroethyl)-O-(3-aminopropyl)phosphoramidate, zwitterion
    • Phosphoramidic acid, bis(2-chloroethyl)-, mono(3-aminopropyl) ester
    • Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester
    • Acyclophosphamide
    • Phosphoramidic acid,N-bis(2-chloroethyl)-O-(3-aminopropyl)-, inner salt
    • Acyclophosphamid
    • NSC 218413
    • NSC110316
    • NSC-110316
    • Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI)
    • NP22ENT7HY
    • Phosphoramidic acid, mono(3-aminopropyl) ester
    • BRN 2105832
    • 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
    • NSC-218413
    • DTXSID00186732
    • InChIKey: PPFUEDVBRDSKAZ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(12,13)14-7-1-4-10/h1-7,10H2,(H,12,13)
    • SMILES: C(CN)COP(=O)(N(CCCl)CCCl)O

Computed Properties

  • Exact Mass: 278.03561
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 278.0353848g/mol
  • Heavy Atom Count: 15
  • Complexity: 203
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.5
  • Topological Polar Surface Area: 75.8Ų

Experimental Properties

  • LogP: 1.93210
  • PSA: 75.79
  • Boiling Point: 72°C

Acyclophosphamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
A115620-10mg
Acyclophosphamide
3308-51-8
10mg
$ 155.00 2023-04-19

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